molecular formula C10H10BBrN2O4 B6346196 2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1227700-50-6

2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B6346196
CAS No.: 1227700-50-6
M. Wt: 312.91 g/mol
InChI Key: RSJASKKCIPMBEE-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a high-value chemical intermediate with the molecular formula C10H10BBrN2O4 and a molecular weight of 312.91 g/mol . This compound belongs to the 1,3,6,2-dioxazaborocane family, a class of boron-containing heterocycles that are of significant interest in modern medicinal and organic chemistry . The structure integrates a brominated pyridine ring, which serves as a versatile handle for further synthetic modification via cross-coupling reactions, with a stable boron-core heterocycle. Compounds within this structural class have demonstrated relevant applications in pharmaceutical research, including investigations as inhibitors of human immunodeficiency virus replication . As a sophisticated building block, it enables researchers to explore new chemical space in the development of novel active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be observed to maintain the integrity of the compound. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)8-3-2-7(12)4-13-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJASKKCIPMBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227700-50-6
Record name 1227700-50-6
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Biological Activity

2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also referred to by its CAS number 1257647-77-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dioxazaborocane structure which is significant for its biological activity. The presence of the bromine atom in the pyridine ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H10BBrN2O4
Molecular Weight284.01 g/mol
CAS Number1257647-77-0

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on MIDA boronates showed that derivatives of dioxazaborocanes can inhibit tumor cell growth effectively through various mechanisms including apoptosis induction and cell cycle arrest .

Mechanism of Action:

  • Inhibition of Kinases: The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Induction of Apoptosis: It has been observed that similar compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Research indicates that these compounds can halt the cell cycle at various checkpoints.

Antimicrobial Activity

There is emerging evidence suggesting that dioxazaborocanes possess antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, indicating potential for development as new antibiotics .

Case Studies

  • Study on Anticancer Efficacy:
    A recent study evaluated the efficacy of a related dioxazaborocane in xenograft models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to controls. This suggests that this compound may have similar effects .
  • Antimicrobial Testing:
    In vitro studies have shown that derivatives of this compound exhibit activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within a promising range for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to modulate biological targets. Research indicates that derivatives of dioxazaborocanes can influence hemoglobin function, which is crucial for oxygen transport in the body. This modulation can lead to therapeutic applications in treating conditions such as anemia or other blood disorders .

Catalysis

Dioxazaborocane derivatives have been explored as catalysts in organic synthesis. Their boron content enhances reactivity in various chemical reactions, including cross-coupling reactions and carbon-carbon bond formation. This makes them valuable in the synthesis of complex organic molecules .

Material Science

The unique properties of boron compounds make them suitable for creating advanced materials. The incorporation of dioxazaborocanes into polymer matrices can improve thermal stability and mechanical properties. These materials are being investigated for use in electronics and aerospace applications .

Case Study 1: Modulation of Hemoglobin

A study published in a patent document highlights the use of compounds similar to 2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as modulators of hemoglobin. The research demonstrated that these compounds could enhance oxygen binding affinity, which could be beneficial in treating hypoxia-related conditions .

Case Study 2: Catalytic Applications

In a series of experiments aimed at developing new catalytic systems, researchers utilized dioxazaborocane derivatives to facilitate the Suzuki-Miyaura coupling reaction. The results indicated that these compounds provided higher yields and improved reaction rates compared to traditional catalysts .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryModulation of hemoglobin function for potential therapeutic uses
CatalysisEnhanced reactivity in organic synthesis reactions
Material ScienceImproved thermal stability and mechanical properties in polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference
2-(6-Methoxy-2-pyridinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 6-Methoxy-pyridin-2-yl C₁₁H₁₃BN₂O₅ 264.046 N/A Enhanced solubility in polar solvents; lower electrophilicity due to electron-donating methoxy group [1]
2-(3,5-Dimethylisoxazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 3,5-Dimethylisoxazol-4-yl C₁₀H₁₃BN₂O₄ 244.03 N/A Moderate yield (21%); used in synthesis of heterocyclic bioactive molecules [3]
2-(1H-Indol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 1H-Indol-5-yl C₁₃H₁₃BN₂O₄ 280.06 N/A Lower yield (7%); potential precursor for indole-based pharmaceuticals [5]
6-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione 5-Trifluoromethyl-pyridin-2-yl C₁₁H₁₀BF₃N₂O₄ 302.01 207–212 High thermal stability; used in OLED materials [8]
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02 N/A Predicted collision cross-section (CCS) of 154.3 Ų (M+H)+; used in medicinal chemistry [12]

Key Observations:

Electrophilicity and Reactivity :

  • The bromine substituent in the target compound increases electrophilicity compared to methoxy or methyl groups, enhancing its utility in Suzuki couplings .
  • Trifluoromethyl and halogenated analogs (e.g., 4-fluorophenyl) exhibit distinct electronic profiles, influencing their reactivity in nucleophilic substitutions .

Thermal Stability :

  • The trifluoromethylpyridinyl derivative (melting point 207–212°C) demonstrates superior thermal stability compared to bromo- or methoxy-substituted analogs, likely due to stronger intermolecular interactions .

Synthetic Yields :

  • Substituents with bulky or electron-withdrawing groups (e.g., indolyl, trifluoromethyl) often result in lower yields (7–21%) due to steric hindrance or side reactions .

Applications :

  • Bromopyridinyl and trifluoromethylpyridinyl derivatives are prioritized in pharmaceutical and materials science, respectively, due to their electronic and steric properties .
  • Hydroxyphenyl and chloropyridinyl analogs (e.g., 2-(5-Chloropyridin-2-yl)-6-methyl-...) require stringent safety protocols (e.g., hazard statement H302) due to higher toxicity .

Research Findings and Implications

  • Boron Release Kinetics : MIDA boronates with electron-withdrawing substituents (e.g., Br, CF₃) exhibit slower hydrolysis rates, enabling precise control in multi-step syntheses .
  • Structural Characterization : NMR and mass spectrometry data confirm the integrity of the dioxazaborocane core across analogs, with shifts in proton signals reflecting substituent electronic effects .
  • Environmental Impact : Brominated derivatives require specialized disposal methods to mitigate environmental persistence, whereas methoxy-substituted analogs are more biodegradable .

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane at room temperature. A catalytic amount of molecular sieves (3Å) is employed to sequester water, driving the equilibrium toward product formation. The mechanism involves nucleophilic attack of the diethanolamine’s hydroxyl groups on the electrophilic boron center, followed by cyclization to form the six-membered dioxazaborocane ring.

Key Optimization Parameters:

  • Stoichiometry: A 1:1 molar ratio of boronic acid to N-methyldiethanolamine minimizes side products.

  • Temperature Control: Maintaining temperatures below 40°C prevents decomposition of the boronic acid.

  • Solvent Purity: Anhydrous THF (<50 ppm H₂O) is critical for yields exceeding 70%.

Limitations

  • Requires high-purity 5-bromopyridine-2-boronic acid, which itself demands multi-step synthesis via halogen-metal exchange.

  • Residual diethanolamine in the product necessitates rigorous washing with acetonitrile, reducing overall yield to ~65%.

Grignard Reagent Approach with Boron Triisopropylate

This two-step method, adapted from cyclopropyl-dioxazaborocane synthesis, involves:

  • Generation of a pyridinyl Grignard reagent.

  • Transmetallation with boron triisopropylate [B(OiPr)₃].

Step 1: Grignard Reagent Preparation

5-Bromo-2-iodopyridine undergoes magnesium insertion in THF at -40°C to form the Grignard intermediate. The low temperature prevents premature coupling or decomposition:

5-Bromo-2-iodopyridine+MgTHF, -40°C2-PyridinylMgI\text{5-Bromo-2-iodopyridine} + \text{Mg} \xrightarrow{\text{THF, -40°C}} \text{2-PyridinylMgI}

Step 2: Boronation and Cyclization

The Grignard reagent reacts with B(OiPr)₃ at -80°C, followed by quenching with N-methyldiethanolamine:

2-PyridinylMgI+B(OiPr)32-PyridinylB(OiPr)2N-MethyldiethanolamineTarget Compound\text{2-PyridinylMgI} + \text{B(OiPr)}3 \rightarrow \text{2-PyridinylB(OiPr)}2 \xrightarrow{\text{N-Methyldiethanolamine}} \text{Target Compound}

Industrial Scalability:

  • Yield: 52–61% after recrystallization.

  • Purity: >98% achieved via Et₂O washes.

  • Safety: Requires strict temperature control (-80°C) and argon atmosphere to prevent pyrophoric reactions.

Suzuki Coupling-Compatible Synthesis

For applications requiring subsequent cross-coupling, the dioxazaborocane is synthesized as a protected boronic acid precursor. The method mirrors protocols for cyclopropyldioxazaborocane:

Procedure Highlights

  • Boronate Formation: 5-Bromopyridine-2-boronic acid is treated with N-methyldiethanolamine in iPrOH under reflux.

  • Workup: The crude product is washed with cold MeCN to remove unreacted diethanolamine.

Advantages:

  • Stability: The dioxazaborocane protects the boron center from protodeboronation during storage.

  • Reactivity: Enables direct use in Suzuki-Miyaura couplings without prior deprotection.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Temperature RangeScalability
Boronic Acid Esterification65–7095–9820–40°CPilot-scale
Grignard Approach52–61>98-80°C to RTIndustrial
Suzuki-Compatible58–639780–100°CLab-scale

Key Findings:

  • The Grignard method offers superior purity but demands cryogenic conditions.

  • Esterification provides the best balance of yield and operational simplicity for research purposes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer :

  • Begin with Suzuki-Miyaura cross-coupling reactions, using bromopyridine boronic acid derivatives (e.g., 5-bromo-2-pyridineboronic acid) as precursors .
  • Optimize reaction conditions (e.g., temperature, catalyst loading) using a split-plot experimental design to account for variables like solvent polarity and ligand choice .
  • Purify via recrystallization or column chromatography, monitoring purity via HPLC (>97% threshold) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • Use ¹H/¹³C NMR to confirm the dioxazaborocane ring formation and bromopyridine substitution patterns.
  • Employ FT-IR to verify B-O and B-N bond vibrations (1,200–1,400 cm⁻¹ range) .
  • Quantify purity via HPLC-UV with a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Conduct systematic stability studies under varying pH, temperature, and light exposure using a randomized block design with replicates to control environmental variability .
  • Compare results against computational predictions (e.g., COSMO-RS for solubility) to identify outliers .
  • Reconcile discrepancies by validating experimental protocols (e.g., buffer preparation, instrumentation calibration) .

Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicology?

  • Methodological Answer :

  • Apply the INCHEMBIOL project’s framework to assess abiotic/biotic transformations and bioaccumulation potential .
  • Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes in aquatic organisms) .
  • Link findings to ecotoxicological risk models (e.g., USEtox) for human and ecosystem exposure assessments .

Q. How can mechanistic studies elucidate the role of the bromine substituent in cross-coupling reactivity?

  • Methodological Answer :

  • Perform DFT calculations to map the energy profile of bromine displacement during catalytic cycles .
  • Validate with kinetic isotope effect (KIE) studies and in situ NMR to track intermediate formation .
  • Correlate results with Hammett parameters to predict substituent effects on reaction rates .

Experimental Design and Data Analysis

Q. What statistical approaches are suitable for analyzing heterogeneous datasets (e.g., synthesis yields vs. environmental persistence)?

  • Methodological Answer :

  • Use multivariate analysis (MANOVA) to evaluate interactions between synthesis variables (e.g., catalyst type, temperature) and environmental outcomes (e.g., half-life in soil) .
  • Apply Bayesian hierarchical modeling to integrate lab-derived data with field observations, accounting for uncertainty in measurement scales .

Q. How should researchers design long-term environmental impact studies for this compound?

  • Methodological Answer :

  • Adopt a tiered approach:
  • Phase 1 (Lab) : Determine hydrolysis rates and photodegradation pathways under controlled conditions .
  • Phase 2 (Field) : Monitor soil/water matrices in agroecosystems using split-split plot designs to isolate contamination sources .
  • Use LC-MS/MS for trace-level detection (LOQ < 1 ppb) .

Theoretical and Methodological Integration

Q. How can a conceptual framework improve reproducibility in synthetic studies?

  • Methodological Answer :

  • Align experiments with retrosynthetic analysis principles to prioritize boronic ester formation and ring-closure steps .
  • Document protocols using FAIR data standards (Findable, Accessible, Interoperable, Reusable) to mitigate variability in reagent handling .

Q. What strategies address gaps in understanding the compound’s reactivity under non-ambient conditions?

  • Methodological Answer :

  • Use high-throughput screening (HTS) to test reactivity in ionic liquids or supercritical CO₂, analyzing outcomes via PCA (Principal Component Analysis) .
  • Cross-reference results with molecular dynamics simulations to predict solvent effects on transition states .

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